molecular formula C22H21N3O B11454290 2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11454290
M. Wt: 343.4 g/mol
InChI Key: CGICSRTXFXGLON-UHFFFAOYSA-N
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Description

2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a phenyl group and an ethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylphenylamine with a suitable quinazolinone precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions are typically quinazolinone derivatives with varying degrees of substitution and functionalization.

Scientific Research Applications

2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

2-[(4-ethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    2-amino-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: This compound lacks the ethylphenylamino group, which may result in different biological and chemical properties.

    2-[(4-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and biological activity.

    2-[(4-chlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one:

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-ethylanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H21N3O/c1-2-15-8-10-18(11-9-15)24-22-23-14-19-20(25-22)12-17(13-21(19)26)16-6-4-3-5-7-16/h3-11,14,17H,2,12-13H2,1H3,(H,23,24,25)

InChI Key

CGICSRTXFXGLON-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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